molecular formula C9H7FO2S B11804293 6-Fluoro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid

6-Fluoro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B11804293
M. Wt: 198.22 g/mol
InChI Key: FCUSXDOWQFXKRU-UHFFFAOYSA-N
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Description

6-Fluoro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid is a fluorinated derivative of the benzo[b]thiophene scaffold, featuring a carboxylic acid group at position 2 and a fluorine atom at position 4. This compound is of interest in medicinal chemistry due to the fluorine atom’s electronegativity, which enhances binding interactions and bioavailability, while the carboxylic acid group enables salt formation and solubility modulation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7FO2S

Molecular Weight

198.22 g/mol

IUPAC Name

6-fluoro-2,3-dihydro-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C9H7FO2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-2,4,8H,3H2,(H,11,12)

InChI Key

FCUSXDOWQFXKRU-UHFFFAOYSA-N

Canonical SMILES

C1C(SC2=C1C=CC(=C2)F)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization of Precursors via Thioglycolic Acid-Mediated Reactions

A widely reported method involves the cyclization of 2'-chloroacetophenone derivatives with thioglycolic acid under basic conditions. For example, a patent (WO1999047510A2) details the reaction of 2'-chloroacetophenone (97% purity, 0.075 mol) with thioglycolic acid (7 mL) in the presence of potassium hydroxide (12.5 g) and tetrabutylammonium bromide (TBAB, 0.5 g) as a phase-transfer catalyst . The mixture is heated in a sealed pressure bottle at 253°F (123°C) for 6 hours under nitrogen, achieving 83.8% yield after acidification with HCl . Key steps include:

  • Gradual heating to 245°F (118°C) over 2.5 hours.

  • Precipitation of the potassium salt intermediate, followed by dual acidification to isolate the carboxylic acid .

This method is scalable, with a 92% yield reported in larger batches (245.1 g) .

Hydrolysis of Ester Derivatives

Ester precursors such as ethyl 6-fluorobenzo[b]thiophene-2-carboxylate are hydrolyzed under alkaline conditions. A representative procedure involves dissolving the ester (6.10 g) in ethanol (60 mL) with 2.5 N NaOH (50 mL) and refluxing for 1 hour . After neutralization with HCl, the product is extracted with ethyl acetate, yielding 5.27 g of pure carboxylic acid .

Reaction Conditions Table

ParameterValueSource
SubstrateEthyl 6-fluorobenzo[b]thiophene-2-carboxylate
BaseNaOH (2.5 N)
SolventEthanol
TemperatureReflux
Yield86%

Multi-Component Reactions (MCRs)

The Gewald reaction, a three-component condensation, is adaptable for synthesizing fluorinated thiophenes. A modified approach combines:

  • p-Fluoroacetophenone (1 eq.)

  • Methyl cyanoacetate (1.2 eq.)

  • Elemental sulfur (1.5 eq.)

Under solvent-free ball-milling conditions, this method achieves 89% yield for 2-aminothiophenes . For the target compound, subsequent oxidation and hydrolysis steps would be required.

Halogenation and Functional Group Interconversion

Bromine or iodine-mediated electrophilic substitution introduces halogens at specific positions. For example, treating 2,3-dihydrobenzo[b]thiophene-5-carboxylic acid with bromine in acetic acid at 120°C yields 6,7-dibromo derivatives . Fluorination via halogen exchange (e.g., using KF or CsF) could then produce the 6-fluoro analog.

Purification and Characterization

Common purification methods include:

  • Recrystallization : From toluene or acetic acid .

  • Chromatography : Silica gel column chromatography with hexane/ethyl acetate gradients .

  • Acid-Base Extraction : Isolation via pH adjustment .

Analytical Data

  • ¹H NMR (DMSO-d₆): δ 7.35 (dt, J = 2.6, 9.0 Hz), 8.11 (s) .

  • IR (KBr): 1524 cm⁻¹ (C=O stretch), 1256 cm⁻¹ (C-F) .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or catalytic conditions. A representative method involves:

  • Reagents : Ethanol, sulfuric acid (catalyst)

  • Conditions : Reflux at 80°C for 4–6 hours

  • Product : Ethyl 6-fluoro-2,3-dihydrobenzo[b]thiophene-2-carboxylate

This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications .

Amidation and Acyl Chloride Formation

The acid group reacts with amines or halogenating agents to form derivatives:

Electrophilic Aromatic Substitution

The electron-withdrawing fluorine atom directs electrophiles to specific positions on the aromatic ring:

Reaction TypeReagents/ConditionsPosition SubstitutedProduct Example
Nitration HNO₃/H₂SO₄, 0–5°CPara to fluorine6-Fluoro-4-nitro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid
Halogenation Br₂/FeBr₃, 25°CMeta to fluorine6-Fluoro-5-bromo-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid

The fluorine atom enhances electrophilicity at the 4- and 5-positions, enabling regioselective modifications.

Condensation Reactions

The compound participates in cyclocondensation with o-aminothiophenol to form benzothiazoles:

  • Reagents : o-Aminothiophenol, P₂O₅/MeSO₃H (1:10 w/w)

  • Conditions : Warming at 60°C for 10 hours

  • Product : 6-Fluoro-2-(benzothiazol-2-yl)-2,3-dihydrobenzo[b]thiophene

This reaction leverages the carboxylic acid’s ability to form intermediate imidoyl chlorides, which cyclize to fused heterocycles .

Decarboxylation

Under basic or high-temperature conditions, decarboxylation occurs:

  • Reagents : NaOH (2.5N), ethanol

  • Conditions : Reflux for 1 hour

  • Product : 6-Fluoro-2,3-dihydrobenzo[b]thiophene

This reaction is key for generating the parent bicyclic structure without the acid moiety .

Comparison with Analogues

The fluorine substituent significantly alters reactivity compared to non-fluorinated analogues:

CompoundSubstituentReactivity Profile
6-Fluoro derivative-F at C6Enhanced electrophilic substitution at C4/C5; stabilized against oxidation
6-Chloro derivative-Cl at C6Slower nitration due to larger atomic size
6-Methyl derivative-CH₃ at C6Increased electron density reduces electrophilic substitution rates

Mechanistic Insights

  • Esterification : Proceeds via nucleophilic acyl substitution (SN² mechanism).

  • Electrophilic Substitution : Fluorine’s -I effect activates the ring but directs electrophiles to meta/para positions.

  • Condensation : Involves imidoyl chloride intermediates that undergo intramolecular cyclization .

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties
Research indicates that 6-Fluoro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid exhibits notable anti-inflammatory and analgesic properties. Its structural similarity to other bioactive compounds suggests potential applications in treating inflammatory diseases and pain management. Studies are ongoing to elucidate its interactions with specific enzymes or receptors involved in inflammatory pathways, which could enhance its pharmacological profile.

Antioxidant Activity
The compound has demonstrated antioxidant properties, which are critical in preventing oxidative stress-related diseases. Preliminary studies have shown that derivatives of thiophene compounds, including this compound, can inhibit free radical-induced lipid oxidation effectively .

Antibacterial Activity
this compound has been evaluated for its antibacterial activity against various pathogens. The compound's structure enhances its lipophilicity, potentially improving cellular uptake and bioavailability, which are essential for effective antibacterial action .

Synthetic Chemistry

Synthesis Methods
Several synthetic routes have been developed to produce this compound efficiently. These methods often involve cyclization reactions that yield the desired compound with high purity and yield . The synthesis of related compounds has also been explored, highlighting the versatility of the thiophene ring system in organic synthesis .

Material Science Applications

Dyes and Conductivity-Based Sensors
The unique electronic properties of thiophene derivatives make them suitable for applications in material science, particularly as components in dyes and conductivity-based sensors. The incorporation of this compound into polymer matrices can enhance the functional properties of materials used in electronics and photonics .

Comparative Analysis with Related Compounds

To understand the unique features of this compound compared to structurally similar compounds, a comparative analysis is provided below:

Compound Name Structure Characteristics Unique Features
4-Fluoro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acidSimilar bicyclic structure but different fluorine positionPotentially different biological activity
6-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acidChlorine instead of fluorineMay exhibit different reactivity profiles
6-Methyl-2,3-dihydrobenzo[b]thiophene-2-carboxylic acidMethyl group instead of fluorineVariations in lipophilicity and biological activity

This table illustrates how the specific substitution patterns influence the biological activities and chemical properties of these compounds.

Case Studies

Case Study: Antioxidant Evaluation
In a study evaluating antioxidant activities among various thiophene derivatives, it was found that certain derivatives exhibited inhibition rates between 19% to 30% against lipid peroxidation. This highlights the potential of this compound as a candidate for further development in antioxidant therapies .

Case Study: Antibacterial Efficacy
Another investigation focused on the antibacterial efficacy of thiophene derivatives against Gram-positive bacteria such as Staphylococcus aureus. The results indicated that modifications to the thiophene ring could enhance antibacterial properties significantly .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzo[b]thiophene Core

The benzo[b]thiophene scaffold is versatile, with modifications at positions 2, 3, 4, 6, and 7 influencing physicochemical and biological properties. Below is a comparison of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
6-Fluoro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid 6-F, 2-COOH, 2,3-dihydro C₉H₇FO₂S 210.21 Enhanced solubility; potential enzyme inhibition
6-Fluoro-3-methylbenzo[b]thiophene-2-carboxylic acid 6-F, 3-CH₃, 2-COOH C₁₀H₇FO₂S 224.23 Increased lipophilicity (clogP ~2.8)
4-Bromobenzo[b]thiophene-2-carboxylic acid 4-Br, 2-COOH C₉H₅BrO₂S 271.11 Higher molecular weight; potential halogen bonding
5-Phenylthiophene-2-carboxylic acid 5-Ph, 2-COOH C₁₁H₈O₂S 220.24 Extended π-system; improved binding affinity
Thieno[3,2-b]thiophene-2-carboxylic acid Fused thiophene, 2-COOH C₇H₄O₂S₂ 184.24 Fully aromatic; higher rigidity

Key Observations:

  • Fluorine vs. Methyl/Bromo: The 6-fluoro substituent reduces logP (clogP ~1.9) compared to methyl (clogP ~2.8) or bromo (clogP ~3.1), enhancing aqueous solubility .
  • Dihydro Modification: The 2,3-dihydro structure decreases ring aromaticity, which may reduce metabolic oxidation compared to fully aromatic thieno[3,2-b]thiophene derivatives .

Pharmacological Potential and Mechanism

  • Enzyme Inhibition: Thiophene-2-carboxylic acid derivatives are reported as competitive inhibitors of PTP1B (protein tyrosine phosphatase 1B), a target for diabetes and obesity. The fluorine atom in the 6-position may enhance binding affinity by forming hydrogen bonds with active-site residues .

Biological Activity

6-Fluoro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid (C10H9FO2S) is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a fused bicyclic structure comprising a thiophene and a benzo ring, with a fluorine atom at the 6-position and a carboxylic acid group at the 2-position. The molecular weight is approximately 208.25 g/mol. The incorporation of fluorine enhances the compound's lipophilicity, which may improve its cellular uptake and bioavailability in pharmacological applications.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic activities. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in inflammatory pathways, providing insights into its mechanism of action.

Antibacterial Activity

The compound has been studied for its antibacterial properties against various pathogens. In vitro assays demonstrated promising activity against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these bacteria indicate that this compound could serve as a potential candidate for developing new antibacterial agents .

Synthesis Methods

Several synthesis methods have been developed for producing this compound. These methods allow for efficient laboratory production and modification of the compound to enhance its biological properties. The following table summarizes some common synthesis routes:

Synthesis MethodDescriptionYield
Method AUtilizes fluorinated precursors and cyclization reactionsHigh
Method BInvolves carboxylation of thiophene derivativesModerate
Method CCombines halogenation followed by nucleophilic substitutionVariable

Study on Antimicrobial Activity

A study published in 2021 evaluated the antimicrobial efficacy of various benzo[b]thiophene derivatives, including this compound. The results indicated that this compound exhibited superior antibacterial activity compared to other derivatives tested, particularly against MRSA strains .

Cytotoxicity Assessment

In another investigation focusing on cytotoxicity, the compound was tested on human cell lines to assess its safety profile. The findings revealed minimal cytotoxic effects at concentrations significantly higher than its MIC values, suggesting that it may have therapeutic potential with a favorable safety margin .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 6-Fluoro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : A common approach involves cyclization of precursor thiophene derivatives followed by fluorination. For example, analogous syntheses (e.g., 2-amino-3-acyl-tetrahydrobenzothiophene derivatives) use refluxing in anhydrous dichloromethane under nitrogen, with stoichiometric control of reactants (e.g., 1.2 equivalents of anhydrides) to minimize side reactions . Post-synthesis, reverse-phase HPLC with methanol-water gradients is effective for purification, yielding >95% purity .
  • Key Parameters : Reaction time (e.g., overnight reflux), solvent choice (polar aprotic solvents enhance cyclization), and inert atmospheres (to prevent oxidation) are critical for reproducibility.

Q. How is the structural identity of this compound confirmed?

  • Analytical Techniques :

  • Melting Point : Reported range 217–220°C (consistent with rigid aromatic systems) .
  • Spectroscopy :
  • IR : Peaks at ~1700 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=C aromatic), and ~1250 cm⁻¹ (C-F) .
  • NMR : 1^1H NMR shows characteristic dihydrobenzo[b]thiophene proton splitting (e.g., δ 2.5–3.5 ppm for CH2_2 groups) and fluorine coupling in 19^{19}F NMR .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected 13^{13}C NMR shifts) be resolved during structural elucidation?

  • Troubleshooting :

  • Dynamic Effects : Conformational flexibility in the dihydrothiophene ring may cause signal splitting. Use variable-temperature NMR to assess exchange broadening .
  • Solvent Artifacts : Polar solvents (e.g., DMSO) may induce hydrogen bonding with the carboxylic acid group, shifting carbonyl peaks. Compare spectra in CDCl3_3 vs. DMSO-d6_6 .
  • DFT Calculations : Computational modeling (e.g., B3LYP/6-31G*) predicts chemical shifts, aiding assignment of ambiguous signals .

Q. What strategies optimize regioselectivity in fluorination reactions for benzo[b]thiophene derivatives?

  • Approaches :

  • Electrophilic Fluorination : Use Selectfluor® in acetonitrile to target electron-rich positions (e.g., C6 in benzo[b]thiophene) .
  • Directed Ortho-Metalation : Introduce fluorine via lithium-halogen exchange followed by electrophilic quenching (e.g., NFSI) .
    • Challenges : Competing side reactions (e.g., over-fluorination) require stoichiometric control and low-temperature conditions (−78°C) .

Q. How does the fluorine substituent impact the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Electronic Effects : The electron-withdrawing fluorine at C6 activates the thiophene ring toward nucleophilic aromatic substitution but may deactivate palladium-catalyzed couplings.
  • Workarounds :

  • Use Pd(OAc)2_2/SPhos with K3_3PO4_4 in toluene/water to enhance catalytic turnover .
  • Pre-functionalize the carboxylic acid as a methyl ester to reduce coordination with Pd .

Q. What are the implications of polymorphism in crystallization, and how is it controlled?

  • Crystallization Studies :

  • Solvent screening (e.g., ethanol vs. ethyl acetate) influences crystal packing. Ethanol favors a monoclinic lattice with higher density (1.45 g/cm3^3) .
  • Differential Scanning Calorimetry (DSC) identifies polymorphic transitions (e.g., endothermic peaks at 215–220°C) .

Methodological Considerations

  • Purity Standards : HPLC purity ≥98% is recommended for biological assays to exclude confounding by impurities .
  • Stability : Store at −20°C under nitrogen to prevent hydrolysis of the carboxylic acid group .

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